molecular formula C27H31ClFNO8 B15091184 Haloperidol beta-D-Glucuronide

Haloperidol beta-D-Glucuronide

Cat. No.: B15091184
M. Wt: 552.0 g/mol
InChI Key: ZFNLYKVTHNLKNZ-UHFFFAOYSA-N
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Description

Haloperidol beta-D-Glucuronide is a glucuronide conjugate of haloperidol, a widely used antipsychotic medication. This compound is formed through the process of glucuronidation, where haloperidol is metabolized in the liver to enhance its solubility and facilitate its excretion from the body. This compound is primarily found in the urine of patients undergoing haloperidol therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol beta-D-Glucuronide involves the enzymatic conjugation of haloperidol with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions include an aqueous environment with a suitable pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the isolation of haloperidol and its subsequent glucuronidation using UGT enzymes. The reaction mixture is then purified to isolate the glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: Haloperidol beta-D-Glucuronide primarily undergoes hydrolysis reactions. The glucuronide conjugate can be hydrolyzed back to haloperidol and glucuronic acid in the presence of beta-glucuronidase enzymes .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Haloperidol beta-D-Glucuronide has several applications in scientific research:

Mechanism of Action

Haloperidol beta-D-Glucuronide itself does not exert pharmacological effects. Instead, it serves as a metabolite of haloperidol, which is an antipsychotic agent. Haloperidol exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the brain. This action helps alleviate symptoms of schizophrenia and other psychotic disorders .

Comparison with Similar Compounds

Uniqueness: Haloperidol beta-D-Glucuronide is unique due to its specific formation through the glucuronidation of haloperidol. This process enhances the solubility and excretion of haloperidol, making it an essential metabolite for studying the pharmacokinetics and therapeutic monitoring of haloperidol therapy .

Properties

Molecular Formula

C27H31ClFNO8

Molecular Weight

552.0 g/mol

IUPAC Name

6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)

InChI Key

ZFNLYKVTHNLKNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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